molecular formula C16H16N8O2S2 B2864057 N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351615-46-7

N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2864057
CAS No.: 1351615-46-7
M. Wt: 416.48
InChI Key: RJDCYERFOXQYAH-UHFFFAOYSA-N
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Description

N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H16N8O2S2 and its molecular weight is 416.48. The purity is usually 95%.
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Biological Activity

N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple heterocyclic rings and functional groups that contribute to its biological activity. The presence of thiadiazole and thiazole moieties is particularly significant for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of thiadiazole compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 and HepG2 .
  • Antidiabetic Properties : Some thiazolidinedione derivatives have demonstrated potential in modulating glucose metabolism and improving insulin sensitivity .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio, leading to enhanced caspase activity .
  • Modulation of Glucose Metabolism : Similar compounds have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose homeostasis .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (µg/mL)Cancer Cell Line
Compound 18.35MCF-7
Compound 28.81HepG2
N-(5-(...))TBDTBD

Note: "TBD" indicates values that require further research to establish.

Table 2: Antidiabetic Activity Comparison

Compound NameEffect on Glucose Levels (%)Mechanism of Action
Thiazolidinedione Derivative30% decreasePPARγ activation
N-(5-(...))TBDTBD

Case Studies

  • Anticancer Activity Study : A study conducted on a series of thiazolidine derivatives revealed significant cytotoxic effects against glioblastoma multiforme cells. The derivatives exhibited a dose-dependent response with IC50 values indicating potent activity at low concentrations .
  • Antidiabetic Effects : In another study, thiazolidinedione derivatives were tested for their ability to lower blood glucose levels in diabetic models. The results indicated a marked improvement in insulin sensitivity and glucose tolerance when administered alongside standard diabetic treatments .

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2S2/c1-9-22-23-16(27-9)20-13(25)8-24-5-2-10-12(7-24)28-15(19-10)21-14(26)11-6-17-3-4-18-11/h3-4,6H,2,5,7-8H2,1H3,(H,19,21,26)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDCYERFOXQYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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